N-(2H-benzotriazol-5-yl)-4-pyrrolidin-1-ylsulfonylbutanamide
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Overview
Description
N-(2H-benzotriazol-5-yl)-4-pyrrolidin-1-ylsulfonylbutanamide is a complex organic compound that features a benzotriazole moiety, a pyrrolidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-benzotriazol-5-yl)-4-pyrrolidin-1-ylsulfonylbutanamide typically involves multiple steps:
Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate. This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.
Introduction of the Sulfonyl Group: The benzotriazole intermediate is then reacted with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group.
Formation of the Pyrrolidine Derivative: The next step involves the synthesis of the pyrrolidine derivative, which can be achieved by reacting pyrrolidine with an appropriate alkylating agent.
Coupling Reaction: Finally, the benzotriazole-sulfonyl intermediate is coupled with the pyrrolidine derivative under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2H-benzotriazol-5-yl)-4-pyrrolidin-1-ylsulfonylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzotriazole or pyrrolidine moieties.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
N-(2H-benzotriazol-5-yl)-4-pyrrolidin-1-ylsulfonylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(2H-benzotriazol-5-yl)-4-pyrrolidin-1-ylsulfonylbutanamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-benzotriazol-5-yl)-5-chloro-2-methoxybenzenesulfonamide
- N-(2H-benzotriazol-5-yl)hexanamide
- N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide
Uniqueness
N-(2H-benzotriazol-5-yl)-4-pyrrolidin-1-ylsulfonylbutanamide is unique due to the presence of both the benzotriazole and pyrrolidine moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2H-benzotriazol-5-yl)-4-pyrrolidin-1-ylsulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c20-14(4-3-9-23(21,22)19-7-1-2-8-19)15-11-5-6-12-13(10-11)17-18-16-12/h5-6,10H,1-4,7-9H2,(H,15,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXWZRQYZAXUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCCC(=O)NC2=CC3=NNN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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